Xanthohumol

Descripción general

Descripción

Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) in the family Cannabaceae . This compound belongs to the flavonoid class of secondary metabolites and is particularly a subclass of chalcone precursors of flavonoids . This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Xanthohumol can be synthesized by inserting a prenyl group onto the aryl ring via a para-Claisen rearrangement, following a Mitsunobu reaction to establish the key prenylether precursor . Another method involves the synthesis from naringenin, where a series of reactions including prenylation and cyclization are employed .

Industrial Production Methods: Industrial production of this compound typically involves extraction from hop plants. The extraction process includes drying the hop cones, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Isomerization to Isoxanthohumol

This compound readily isomerizes to isothis compound (a flavanone) under thermal or alkaline conditions, a reaction critical in beer production:

Microbial Biotransformation

Entomopathogenic fungi and mammalian liver enzymes modify this compound’s structure:

a) Oxidation

-

Prenyl group oxidation : Terminal methyl groups (-CH) hydroxylated to -CHOH or -COOH .

-

B-ring hydroxylation : Adds hydroxyl groups at positions 3' or 4', enhancing antioxidant capacity .

b) Michael Addition

This compound’s α,β-unsaturated ketone reacts with nucleophiles (e.g., glutathione, cysteine):

Enzymatic Interactions

This compound inhibits key enzymes via competitive/non-competitive binding:

Degradation and Stability

-

Photodegradation : UV light induces isomerization and oxidation, forming dimers or quinones .

-

Thermal degradation : At >100°C, this compound decomposes into:

Synthetic and Extraction Approaches

-

Extraction : Ethanol/water mixtures yield 5–15% purity; CO supercritical extraction achieves >86% purity .

-

De novo synthesis : Engineered Saccharomyces cerevisiae produces this compound via modular pathways (DMX precursor: 83-fold yield increase) .

Pharmacokinetic Reactions

Aplicaciones Científicas De Investigación

Pharmacological Properties

Xanthohumol exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic applications. Key properties include:

- Anti-inflammatory : XN has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential in treating chronic inflammatory diseases .

- Antioxidant : It acts as a reactive oxygen species (ROS) scavenger, which is crucial in preventing oxidative stress-related damage .

- Antimicrobial : Studies have demonstrated its effectiveness against various pathogens, including bacteria and viruses .

- Anticancer : XN exhibits anti-carcinogenic properties by interfering with multiple cancer-related signaling pathways, making it a promising candidate for cancer prevention and treatment .

Innovative Delivery Methods

Recent research has focused on enhancing the bioavailability of this compound through innovative delivery systems. These include:

- Nanoparticles : Utilizing nanoparticles for XN delivery can improve absorption and targeted therapy applications .

- Nanomicelles and Nanoliposomes : These carriers can encapsulate this compound, facilitating its transport through biological membranes .

- Solid Lipid Nanoparticles (SLNs) : SLNs offer a stable formulation for this compound, enhancing its therapeutic efficacy while minimizing side effects .

3.1. Liver Health

This compound has shown promise in liver health management, particularly in non-alcoholic fatty liver disease (NAFLD). It inhibits hepatic steatosis, inflammation, and fibrosis by targeting activated hepatic stellate cells (HSCs) and modulating key pathological factors involved in liver injury .

3.2. Metabolic Syndrome

Research indicates that this compound can improve metabolic syndrome components, including obesity and dysregulated glucose metabolism. Its anti-diabetic properties suggest potential benefits for individuals with type 2 diabetes .

3.3. Skin Health

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for cosmetic applications, particularly in formulations aimed at improving skin hydration and reducing signs of aging .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound across different domains:

Safety and Bioavailability Concerns

While this compound demonstrates significant therapeutic potential, concerns regarding its bioavailability persist. Factors such as glucuronidation and sulphation can limit its absorption in the body . Ongoing research is focused on enhancing the bioavailability of this compound to maximize its therapeutic effects.

Mecanismo De Acción

Xanthohumol exerts its effects through various molecular mechanisms:

Antioxidant Activity: Scavenges reactive oxygen species, preventing DNA damage due to oxidative stress.

Anti-inflammatory Activity: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/Akt and MAPK pathways.

Anti-diabetic Activity: Enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.

Comparación Con Compuestos Similares

Xanthohumol is unique among prenylated flavonoids due to its diverse pharmacological activities. Similar compounds include:

Isothis compound: Another prenylated flavonoid found in hops with similar but less potent biological activities.

8-Prenylnaringenin: Known for its estrogenic activity, but lacks the broad pharmacological profile of this compound.

6-Prenylnaringenin: Similar to 8-prenylnaringenin but with different biological activities.

This compound stands out due to its potent anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a compound of significant interest in various fields of research .

Actividad Biológica

Xanthohumol (Xn) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and is recognized for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and overcoming drug resistance in cancer cells.

Key Findings:

- Acute Lymphoblastic Leukemia (ALL): Xn has been shown to induce growth arrest and apoptosis in ALL cells. In vivo studies demonstrated that Xn administration significantly delayed neurological disorders and increased lifespan in ALL-like xenograft mouse models by reducing leukemic cell infiltration into the central nervous system (CNS) .

- Hepatocellular Carcinoma (HCC): Xn inhibited the proliferation of HCC cells through the suppression of the Notch signaling pathway. Studies reported that Xn reduced the expression of Notch1 and HES-1 proteins, which are critical for tumor growth .

- Colorectal Cancer: In vitro studies indicated that Xn exhibited significant cytotoxic activity against colon cancer cells (HT-29) with IC50 values indicating effective dose-dependent inhibition .

Table 1: Summary of Anticancer Effects of this compound

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which may be beneficial in various inflammatory conditions.

Key Findings:

- Cementoblasts Study: In an in vitro model simulating orthodontic tooth movement, Xn was shown to modulate inflammatory responses by reducing IL-6 expression levels under compressive force. Low concentrations enhanced cell viability, while higher concentrations decreased it significantly .

- Periodontal Ligament: The compound's ability to reduce inflammation suggests potential applications in orthodontic therapies and periodontitis treatment .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various pathogens.

Key Findings:

- Bacterial Inhibition: Xn demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with a minimum inhibitory concentration (MIC) of 17.7 μM for Staphylococcus aureus .

- Streptococcus Strains: It also showed effective inhibition against multiple strains of Streptococcus, comparable to essential oils used in mouthwashes .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 17.7 μM | |

| Escherichia coli | Varies | |

| Streptococcus mutans | Comparable to thymol |

4. Other Biological Activities

Beyond its anticancer, anti-inflammatory, and antimicrobial effects, this compound has been linked to several other health benefits:

- Antioxidant Properties: Research indicates that Xn possesses antioxidant capabilities that may contribute to cardiovascular health by improving plasma lipid profiles and enhancing antioxidant activity in patients post-surgery .

- Anti-aging Effects: Studies suggest that Xn may play a role in mitigating aging processes at the cellular level by reducing oxidative stress markers .

Propiedades

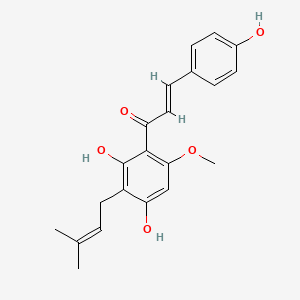

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893171 | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6754-58-1 | |

| Record name | Xanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthohumol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | Xanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.